Terbufos-sulfoxide

Descripción general

Descripción

Terbufos-sulfoxide: is a chemical compound that belongs to the organophosphate family. It is primarily used as an insecticide and nematicide. This compound is a metabolite of terbufos, which is extensively used in agriculture to protect crops from pests such as wireworms, maggots, rootworm larvae, white grubs, black maize beetles, nematodes, and aphids .

Mecanismo De Acción

Target of Action

Terbufos sulfoxide, like other organophosphates, primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of the nerves .

Mode of Action

Terbufos sulfoxide inactivates the AChE enzyme by phosphorylating the hydroxyl group of serine present at the active site of the enzyme . This interaction prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft. The excess acetylcholine continues to stimulate the nerves, causing a variety of symptoms including muscle weakness, convulsions, and in severe cases, death .

Biochemical Pathways

The primary biochemical pathway affected by terbufos sulfoxide is the cholinergic pathway. By inhibiting AChE, terbufos sulfoxide disrupts the normal functioning of this pathway, leading to overstimulation of cholinergic synapses . The downstream effects include excessive salivation, bronchoconstriction, and bradycardia among others .

Pharmacokinetics

It is known that terbufos, the parent compound of terbufos sulfoxide, is extensively metabolized . A proposed metabolism pathway of terbufos suggests a hydrolysis of the thiolophosphorus bond, an enzymatic S-methylation, desulfuration, and sulfoxidation occurred in succession . These transformations could potentially affect the bioavailability of terbufos sulfoxide.

Result of Action

The molecular and cellular effects of terbufos sulfoxide’s action primarily involve the disruption of nerve function. By inhibiting AChE, terbufos sulfoxide causes an overstimulation of nerve cells, leading to a range of symptoms from twitching and tremors to respiratory failure and death . At the cellular level, the continued stimulation of nerve cells can lead to their exhaustion and eventual damage .

Action Environment

The action, efficacy, and stability of terbufos sulfoxide can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other chemicals in the environment . Additionally, factors such as temperature, pH, and soil composition can influence the compound’s stability and persistence in the environment

Análisis Bioquímico

Biochemical Properties

Terbufos sulfoxide plays a crucial role in biochemical reactions, particularly in soil biochemistry . It is an intermediate transformation product of Terbufos in natural soils

Temporal Effects in Laboratory Settings

In laboratory settings, Terbufos sulfoxide has been observed to be a stable compound over time

Metabolic Pathways

Terbufos sulfoxide is involved in the metabolic pathways of Terbufos, particularly in soil biochemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbufos-sulfoxide is synthesized through the oxidation of terbufos. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, terbufos sulfoxide is produced by oxidizing terbufos using controlled conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Terbufos undergoes oxidation to form terbufos sulfoxide and further oxidation to form terbufos sulfone.

Hydrolysis: Terbufos-sulfoxide can undergo hydrolysis under acidic or basic conditions to form various degradation products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Solvents: Dichloromethane, methanol.

Conditions: Room temperature, controlled pH.

Major Products:

This compound: Primary product of oxidation.

Terbufos sulfone: Further oxidation product.

Aplicaciones Científicas De Investigación

Chemistry: Terbufos-sulfoxide is used as a reference compound in analytical chemistry for the development of detection methods such as gas chromatography and mass spectrometry .

Biology: In biological research, terbufos sulfoxide is studied for its effects on soil microorganisms and its role in the degradation of organophosphate pesticides .

Medicine: While terbufos sulfoxide is not directly used in medicine, its study contributes to understanding the toxicological effects of organophosphates on human health .

Industry: this compound is used in the agricultural industry to control soil pests and improve crop yields. It is also studied for its environmental impact and persistence in soil .

Comparación Con Compuestos Similares

Terbufos: The parent compound of terbufos sulfoxide, used as an insecticide and nematicide.

Terbufos sulfone: A further oxidation product of terbufos, also used in pest control.

Phorate: Another organophosphate insecticide with similar applications.

Uniqueness: Terbufos-sulfoxide is unique in its intermediate role in the oxidation pathway of terbufos. It is more stable than terbufos but less stable than terbufos sulfone, making it a crucial compound for studying the degradation and environmental impact of organophosphates .

Propiedades

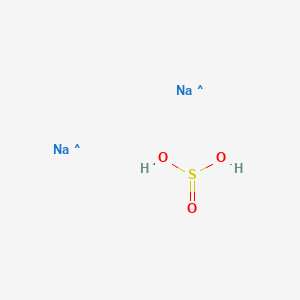

IUPAC Name |

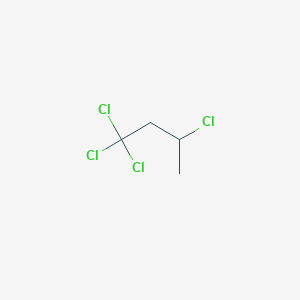

tert-butylsulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS3/c1-6-11-13(14,12-7-2)15-8-16(10)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOYBOFPUBHPFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

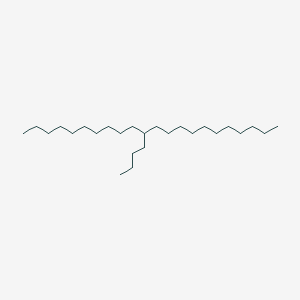

CCOP(=S)(OCC)SCS(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042444 | |

| Record name | Terbufos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10548-10-4 | |

| Record name | Terbufos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010548104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(2-methylpropane-2-sulfinyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUFOS SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3P0CD07N8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary transformation pathway of Terbufos in soil?

A1: Terbufos primarily undergoes oxidation in soil, forming Terbufos sulfoxide as a major intermediate transformation product. This process occurs more rapidly in natural soils compared to sterilized soils, highlighting the significant role of biochemical processes in Terbufos degradation. []

Q2: How does the persistence of Terbufos sulfoxide compare to Terbufos and Terbufos sulfone in soil?

A2: Research shows that Terbufos degrades rapidly in soil, with a half-life of approximately 4 to 5 days. [] Terbufos sulfoxide exhibits greater persistence compared to the parent compound, reaching its maximum concentration in soil after two weeks. [] Terbufos sulfone, another oxidative metabolite, appears later and demonstrates persistence similar to or slightly greater than Terbufos sulfoxide. [, ]

Q3: How does soil type influence the persistence of Terbufos and its metabolites?

A3: Studies indicate that Terbufos and its oxidative metabolites, including Terbufos sulfoxide, generally persist longer in organic soils (muck) compared to sandy soils. [, ] This difference is attributed to the faster conversion of Terbufos to Terbufos sulfoxide in organic soils and the slower degradation rates of both Terbufos sulfoxide and Terbufos sulfone in these soil types. []

Q4: Does the presence of Terbufos sulfoxide and Terbufos sulfone affect soil microbial activity?

A4: Research suggests that neither Terbufos sulfoxide nor Terbufos sulfone has a significant inhibitory influence on soil microbial activities. [] This finding is important as it indicates that these metabolites are unlikely to disrupt essential soil processes.

Q5: How does Terbufos sulfoxide interact with other agricultural chemicals in soil?

A5: Studies show that Terbufos sulfoxide can inhibit the metabolism of certain herbicides, such as Nicosulfuron, in maize. [] This interaction can lead to reduced herbicide efficacy and potential crop damage. The mechanism behind this interaction involves the inhibition of cytochrome P450 monooxygenases, enzymes responsible for Nicosulfuron detoxification in plants. []

Q6: Does Terbufos sulfoxide exhibit insecticidal activity?

A6: Yes, Terbufos sulfoxide possesses insecticidal activity, although it is less potent than the parent compound, Terbufos. [] In laboratory tests using field crickets (Acheta pennsylvanicus) as a model organism, Terbufos sulfoxide demonstrated significant toxicity, albeit lower than Terbufos. [] Factors such as soil type, moisture, and temperature can influence its insecticidal efficacy. []

Q7: What is the environmental fate of Terbufos sulfoxide in aquatic systems?

A7: Terbufos sulfoxide, along with Terbufos and Terbufos sulfone, exhibits persistence in aquatic environments, raising concerns about potential risks to aquatic organisms. [] Notably, photochemical oxidation plays a significant role in the degradation of Terbufos in surface waters. [] The photolysis rate constant for Terbufos under natural sunlight is relatively fast, highlighting the importance of considering photodegradation in risk assessments. []

Q8: How is Terbufos sulfoxide analyzed and quantified in environmental samples?

A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a key analytical technique employed for the identification and quantification of Terbufos sulfoxide in environmental matrices. [] This method allows for the separation and detection of Terbufos sulfoxide even in the presence of its parent compound and other metabolites. []

Q9: Are there any known challenges in analyzing Terbufos sulfoxide?

A9: One challenge in analyzing Terbufos sulfoxide using GC methods is its potential for thermal degradation within the heated GC column. [] Researchers have observed the formation of a hydration product during analysis, emphasizing the need for careful method optimization to ensure accurate quantification. []

Q10: What are the toxicological implications of Terbufos sulfoxide?

A10: While Terbufos sulfoxide generally exhibits lower acute toxicity compared to Terbufos, it still poses risks to various organisms. [] Studies in chicken models have demonstrated that Terbufos sulfoxide can inhibit acetylcholinesterase activity in both the brain and plasma, albeit to a lesser extent than Terbufos. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-4-[(3,4-diaminophenyl)sulfonyl]phenylamine](/img/structure/B76174.png)

![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)